Quercetin-4'-o-glucoside

Description

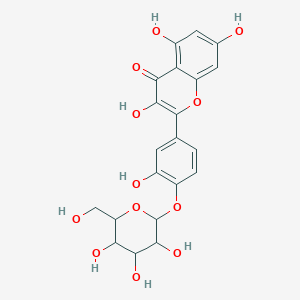

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUBYZLTFSLSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Quercetin 4 O Glucoside

Plant Sources and Botanical Distribution

Quercetin-4'-o-glucoside is present in several fruits and vegetables that are staples in many diets. Onions (Allium cepa L.), in particular, are a significant source of this compound. nih.govnih.gov Studies have shown that along with quercetin-3,4'-O-diglucoside, this compound is one of the predominant forms of quercetin (B1663063) in onions. nih.govacs.org The concentration of these compounds can vary between different onion cultivars. For instance, red onions have been reported to contain significant amounts of this compound. phenol-explorer.eu

Table 1: this compound in Selected Dietary Sources

| Food Source | Scientific Name | Predominant Quercetin Glycosides |

|---|---|---|

| Onion | Allium cepa L. | Quercetin-3,4'-O-diglucoside, this compound nih.govacs.org |

| Apple | Malus domestica | Quercetin-3-O-galactoside, Quercetin-3-O-glucoside, Quercetin-3-O-rhamnoside wpmucdn.com |

Beyond its role in the diet, this compound is found in plants recognized for their medicinal properties. As previously mentioned, Allium cepa L. (onion) is a primary source. spandidos-publications.com The outer scales of the onion, often discarded as waste, are particularly rich in this compound. nih.gov

Another notable medicinal plant containing quercetin derivatives is Hypericum perforatum L., commonly known as St. John's Wort. mdpi.com While research on this plant often focuses on other compounds like hypericin (B1674126) and hyperforin, it also contains a variety of flavonoids, including quercetin and its glycosides. researchgate.net

The concentration of this compound and other flavonoids in plants is not static; it can be influenced by both the plant's genetic makeup and its growing environment. Different cultivars of the same plant, such as onions, can exhibit significant variations in their flavonoid content. ucdavis.edu For example, one study found that the 'Milestone' variety of Allium cepa had the highest levels of flavonoids compared to other varieties studied. nih.govacs.org

Geographic location and cultivation conditions also play a crucial role. Factors such as sun exposure can impact the accumulation of quercetin glycosides in apples. nih.gov This variability underscores the complexity of phytochemical distribution within the plant kingdom.

Presence in Different Plant Tissues and Organs (e.g., Onion Scales, Leaves)

The distribution of this compound is not uniform throughout the plant. In onions, for example, the highest concentrations of flavonoids are typically found in the outer layers. nih.govacs.org Specifically, the first fleshy layer of the onion has been shown to contain significantly higher levels of these compounds compared to the outer paper-like layers and the inner flesh. nih.govacs.org The outer scales of Allium cepa have been identified as a particularly potent source of this compound. nih.gov

In apples, the peel contains a higher concentration of quercetin glycosides than the flesh. nih.gov This highlights the importance of consuming the whole fruit to maximize the intake of these beneficial compounds.

Environmental and Agronomic Factors Influencing Accumulation

A range of environmental and agricultural factors can influence the synthesis and accumulation of this compound in plants. Light exposure is a significant factor; for instance, apples exposed to more sunlight tend to have higher levels of quercetin glycosides. nih.gov

Agricultural practices, such as organic versus conventional farming, may also affect the phenolic content of produce. researchgate.net Furthermore, the developmental stage of the fruit at harvest can impact the concentration of these compounds. nih.gov Heat treatments, such as those used in cooking, can also alter the levels of quercetin glucosides in onions, with some methods leading to an increase and others a decrease in concentration. researchgate.net

Extraction and Initial Purification Strategies for Research Purposes

For research purposes, this compound is typically extracted from plant material using solvents. A common method involves using 80% methanol (B129727) to extract flavonoids from lyophilized (freeze-dried) onion bulbs. nih.gov Bioactivity-guided fractionation can then be employed to isolate specific compounds. This process may involve chromatographic and spectroscopic techniques to separate and identify the desired molecule, such as this compound from an ethyl acetate (B1210297) fraction of an onion extract. nih.gov The recovery of the compound during extraction can be assessed by adding known amounts of authentic standards to the plant matrix and measuring the amount recovered. ucdavis.edu

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quercetin-3,4'-O-diglucoside |

| Quercetin |

| Quercetin-3-O-galactoside |

| Quercetin-3-O-glucoside |

| Quercetin-3-O-rhamnoside |

| Hypericin |

| Hyperforin |

| Isoquercitrin (B50326) |

Biosynthesis and Biotransformation of Quercetin 4 O Glucoside

Enzymatic Pathways of Glycosylation in Plants

The formation of Quercetin-4'-o-glucoside in plants is a sophisticated process involving the convergence of the phenylpropanoid pathway and the action of specific glycosylating enzymes. This pathway ensures the production of a wide array of flavonoid glycosides that play crucial roles in plant physiology.

Glycosylation, the attachment of sugar moieties to other molecules, is a critical modification of flavonoids in plants, often enhancing their solubility, stability, and bioavailability. nih.govresearchgate.net This process is primarily mediated by a large family of enzymes known as glycosyltransferases (GTs). nih.gov Specifically, UDP-glycosyltransferases (UGTs) are responsible for transferring a sugar residue, typically from a UDP-activated sugar donor like UDP-glucose, to the flavonoid aglycone. mdpi.comnih.gov In the case of quercetin (B1663063) glycosides, enzymes such as quercetin 7-O-glucosyltransferase and quercetin 3-O-glucosyltransferase catalyze the attachment of glucose to specific hydroxyl groups on the quercetin molecule. researchgate.net This enzymatic action is fundamental to the diversity of flavonoid glycosides found in nature. The glycosylation of flavonoids is a key mechanism for regulating their biological activity and cellular localization. nih.gov

Glycosyltransferases exhibit remarkable substrate specificity and regioselectivity, meaning they recognize specific flavonoid substrates and catalyze glycosylation at precise positions on the molecule. researchgate.net For instance, a novel glycosyltransferase from Beauveria bassiana (BbGT) has been shown to convert quercetin into five different monoglucosylated products and one diglucosylated product in vitro, highlighting its versatility. nih.govproquest.com The host organism in which the enzyme is expressed can also influence the primary product; for example, when BbGT is expressed in E. coli, the main product is quercetin-7-O-β-D-glucoside, whereas in S. cerevisiae, it predominantly produces quercetin-3-O-β-D-glucoside. nih.govmdpi.com This demonstrates that the cellular environment can impact the regioselectivity of these enzymes. Furthermore, studies on citrus plants have identified several flavonoid 7-O-glucosyltransferases that show broad catalytic activities towards various flavonoid substrates. oup.com The table below summarizes the regioselectivity of some characterized glycosyltransferases acting on quercetin.

| Enzyme Name | Source Organism | Major Product(s) |

| BbGT | Beauveria bassiana ATCC 7159 | Quercetin-7-O-β-D-glucoside (in E. coli), Quercetin-3-O-β-D-glucoside (in S. cerevisiae) |

| VvGT1 | Vitis vinifera | Quercetin 3-O-glucoside |

| CgUGT89AK1 | Citrus grandis | Quercetin 7-O-glucoside |

The biosynthesis of the quercetin aglycone itself originates from the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of phenolic compounds. researchgate.netwikipedia.org This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. wikipedia.orgnih.gov This intermediate then enters the flavonoid biosynthesis pathway. researchgate.net The first committed step is catalyzed by chalcone (B49325) synthase, which utilizes 4-coumaroyl-CoA and malonyl-CoA to produce naringenin (B18129) chalcone. researchgate.netresearchgate.net Subsequent enzymatic reactions, including those catalyzed by chalcone isomerase, flavanone (B1672756) 3-hydroxylase, and flavonol synthase, lead to the formation of quercetin. nih.govresearchgate.net Dihydrokaempferol is a key intermediate that is hydroxylated to form dihydroquercetin (taxifolin), which is then oxidized by flavonol synthase to yield quercetin. nih.govresearchgate.net

Microbial Biotransformation of this compound

Once ingested by animals, quercetin glycosides like this compound are not directly absorbed in the upper gastrointestinal tract. Instead, they travel to the large intestine where they are extensively metabolized by the resident gut microbiota. nih.govresearchgate.net

In the large intestine, the primary and most crucial step in the metabolism of quercetin glycosides is deglycosylation, the removal of the sugar moiety. nih.gov This process is carried out by various microbial enzymes, particularly β-glucosidases, which hydrolyze the glycosidic bond to release the quercetin aglycone. nih.govtandfonline.com This enzymatic cleavage is a critical determinant of bioavailability, as the aglycone is more readily absorbed than its glycoside form. nih.gov Studies in animal models have shown that gut bacteria such as Bacteroides and Lactobacillus species are capable of this deglycosylation. frontiersin.org For instance, Bifidobacterium animalis subsp. lactis has been shown to efficiently convert quercetin-3-glucoside (B1262563) to quercetin. rsc.orgrsc.org The released quercetin aglycone can then be absorbed by the intestinal epithelial cells. nih.gov Research also indicates that quercetin and its metabolites can, in turn, modulate the composition and function of the gut microbiota, potentially favoring the growth of beneficial bacteria. frontiersin.orgnih.govmdpi.com

| Microbial Enzyme/Strain | Action on Quercetin/Quercetin Glycoside | Resulting Catabolite(s) |

| β-glucosidases (various gut bacteria) | Deglycosylation | Quercetin (aglycone) |

| Clostridium perfringens | Ring fission of quercetin | 3,4-dihydroxyphenylacetic acid (DOPAC) |

| Bacteroides fragilis | Ring fission of quercetin | 3,4-dihydroxyphenylacetic acid (DOPAC) |

| Lactobacillus plantarum | C-ring fission of quercetin glycoside | Deprotonated molecules at m/z 299 and 459 |

Chemical Synthesis Approaches for this compound and its Analogs

The chemical synthesis of specific flavonoid glycosides, including this compound (also known as spiraeoside), presents a significant challenge due to the multiple hydroxyl groups on the quercetin aglycone. This necessitates complex strategies to achieve regioselectivity, which is crucial as the position of the sugar moiety dramatically affects the compound's biological activity.

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the advantages of chemical synthesis with the high selectivity of biological catalysts. This approach often utilizes enzymes like glycosyltransferases to achieve specific glycosylation patterns that are difficult to obtain through purely chemical means.

Uridine diphosphate-dependent glycosyltransferases (UGTs) are key enzymes in this process, responsible for transferring a sugar moiety from an activated donor, such as UDP-glucose, to the flavonoid. nih.gov The biosynthesis of spiraeoside (B190383) in organisms involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the addition of a glucuronic acid group to the 4'-hydroxyl position of quercetin. nih.gov

A significant advancement in the targeted synthesis of this compound is the identification and characterization of specific UGTs. For instance, researchers have identified a UGT from citrus, designated CitUGT72AZ4, that functions as a flavonoid 4'-O-glucosyltransferase. nih.gov This enzyme demonstrates a preference for glycosylating the 4'-OH group of various flavonoids, including quercetin, showcasing high catalytic efficiency for this specific reaction. nih.gov The use of such regioselective enzymes circumvents the need for multiple protection and deprotection steps common in traditional chemical synthesis.

Another related chemoenzymatic approach has been successfully employed for the synthesis of sulfated quercetin analogs. Arylsulfotransferase from Desulfitobacterium hafniense has been used to synthesize Quercetin-4'-O-sulfate, demonstrating that enzymes can be used to achieve regioselective modification at the 4'-position with moieties other than sugars. nih.gov

The general scheme for the chemoenzymatic synthesis of this compound using a specific UGT is presented in the table below.

| Reactant 1 | Reactant 2 | Enzyme | Product |

| Quercetin | UDP-glucose | Flavonoid 4'-O-glucosyltransferase (e.g., CitUGT72AZ4) | This compound |

The primary obstacle in the chemical synthesis of this compound is achieving regioselectivity. Quercetin possesses five hydroxyl groups (at positions 3, 5, 7, 3', and 4'), each with different chemical reactivity, making it difficult to target a single position for glycosylation. nih.govresearchgate.net

Reactivity of Hydroxyl Groups: The various hydroxyl groups on the quercetin molecule exhibit different levels of reactivity. Theoretical studies indicate that the 4'-OH and 3-OH groups are often thermodynamically preferred sites for reactions. nih.gov The 5-OH group is generally the least reactive due to the formation of an intramolecular hydrogen bond with the adjacent carbonyl group at position 4. acs.org This inherent difference in reactivity must be managed to direct glycosylation to the desired 4'-position.

Enzymatic Selectivity as a Solution: While chemical synthesis faces these hurdles, enzymatic methods offer a solution. UGTs provide exquisite control over both regioselectivity and stereoselectivity. chemrxiv.orgresearchgate.net However, a significant challenge in the chemoenzymatic approach is the discovery and characterization of enzymes with the desired specificity. Many known UGTs target the 3-OH or 7-OH positions of flavonoids. mdpi.comextrasynthese.com The identification of enzymes like CitUGT72AZ4, which specifically targets the 4'-OH position, is therefore a critical step in overcoming the challenges of selective glycosylation for producing this compound. nih.gov

| Challenge | Description | Chemical Synthesis Approach | Chemoenzymatic Synthesis Approach |

| Regioselectivity | Presence of five hydroxyl groups (3, 5, 7, 3', 4') with varying reactivity. | Requires multiple protection and deprotection steps to isolate the 4'-OH group. | Utilizes regioselective enzymes (UGTs) that specifically target the 4'-OH group. |

| Yield | Multi-step protection/deprotection sequences often result in low overall yields. | Can achieve high conversion rates in a single step under mild conditions. | |

| Stereoselectivity | Controlling the stereochemistry of the glycosidic bond can be difficult. | Enzymes naturally produce a specific stereoisomer (e.g., β-glycoside). | |

| Enzyme Discovery | Identifying an enzyme with the precise desired regioselectivity can be difficult. | Not applicable. | Requires screening and characterization of enzymes from various sources (e.g., plants, microbes). |

Pharmacokinetics of Quercetin 4 O Glucoside in Preclinical Models

Absorption Mechanisms in Animal Gastrointestinal Systems

The absorption of Quercetin-4'-o-glucoside from the gastrointestinal tract is a complex process involving enzymatic hydrolysis and specific transport mechanisms. Unlike its aglycone form, the glycoside's polarity and molecular size necessitate specific pathways for it to cross the intestinal epithelium.

The prevailing understanding from preclinical studies is that this compound absorption is not a simple passive diffusion process but is intricately linked to its hydrolysis. Two primary mechanisms have been proposed and investigated in animal models. nih.gov

One significant pathway involves the hydrolysis of the glycosidic bond in the lumen of the small intestine. This reaction is catalyzed by lactase phlorizin (B1677692) hydrolase (LPH), a brush border membrane enzyme. nih.govresearchgate.netpan.olsztyn.pl This enzymatic action cleaves the glucose moiety, releasing the more lipophilic quercetin (B1663063) aglycone, which can then be absorbed by passive diffusion across the enterocyte membrane. researchgate.netnih.gov

A second mechanism involves the direct transport of the intact glycoside into the intestinal cells. Studies in rats suggest that this compound can be a substrate for the sodium-dependent glucose transporter 1 (SGLT1). nih.govresearchgate.netffhdj.com Once inside the enterocyte, the glycoside is hydrolyzed by an intracellular cytosolic β-glucosidase, releasing the quercetin aglycone. nih.govresearchgate.net Evidence from a rat everted-jejunal sac model indicates that the absorption of this compound involves a combination of both SGLT1 interaction and luminal hydrolysis by LPH. nih.gov In this model, the mucosal hydrolysis of this compound was found to be substantially higher than that of Quercetin-3-glucoside (B1262563). nih.gov

In vitro models, particularly the human colon adenocarcinoma cell line Caco-2, which differentiates to form a polarized monolayer mimicking the intestinal epithelium, have been instrumental in studying intestinal permeability.

Studies using Caco-2 cell monolayers have shown that this compound has very low permeability from the apical (luminal) to the basolateral (blood) side. nih.gov In fact, one study reported no discernible absorption in this direction. nih.govnih.gov This lack of transepithelial transport is attributed to the activity of efflux transporters, specifically the multidrug resistance-associated protein 2 (MRP2), which is localized to the apical membrane and actively pumps the compound back into the intestinal lumen. nih.gov

Despite the negligible transport across the Caco-2 monolayer, other studies have demonstrated that this compound does accumulate within the cells. nih.govresearchgate.net This cellular uptake is mediated by the SGLT1 transporter. nih.gov The uptake via SGLT1 was shown to be sodium-dependent and could be inhibited by glucose and phloridzin, a known SGLT1 inhibitor. nih.gov This indicates that while the compound can enter the enterocyte, its subsequent passage into circulation is limited by efficient efflux mechanisms in this in vitro model.

| Direction | Papp (x 10-6 cm/sec) | Reference |

|---|---|---|

| Apical to Basolateral | <0.02 | nih.gov |

| Basolateral to Apical | 1.6 ± 0.2 | nih.gov |

Distribution Profile in Animal Tissues and Organs

Following absorption and metabolism, the resulting metabolites of quercetin are distributed throughout the body. Animal studies in rats and pigs have provided insights into the tissue-specific accumulation of these compounds.

Preclinical feeding studies have demonstrated that quercetin and its metabolites are widely distributed in animal tissues. nih.govresearchgate.net In a long-term study where rats were fed a quercetin-rich diet, the highest concentrations of metabolites were found in the lungs. nih.govresearchgate.net In a short-term study with pigs, the liver and kidneys showed high concentrations of quercetin and its metabolites. nih.govresearchgate.net Conversely, tissues such as the brain, white adipose tissue, spleen, and heart consistently showed the lowest concentrations in both rat and pig models. nih.govresearchgate.net These studies identify the lungs, liver, and kidneys as potential target tissues for quercetin's biological activity. nih.gov

| Animal Model | Tissues with Highest Concentration | Tissues with Lowest Concentration | Reference |

|---|---|---|---|

| Rat (long-term study) | Lungs | Brain, White Fat, Spleen | nih.govresearchgate.net |

| Pig (short-term study) | Liver, Kidneys | Brain, Heart, Spleen | nih.govresearchgate.net |

The ability of quercetin and its metabolites to cross the blood-brain barrier (BBB) is a critical factor for its potential neurological effects. As noted in tissue distribution studies, concentrations in the brain are generally low. nih.govresearchgate.netwur.nl However, evidence from in situ rat models confirms that quercetin can indeed traverse the BBB, although its permeability is limited. drugbank.com

The rate of uptake into the right cerebral hemisphere for quercetin was measured to be 0.019 ml min⁻¹ g⁻¹. drugbank.com This low permeability is partly due to the action of efflux transporters at the BBB. Specifically, the breast cancer resistance protein (BCRP) has been shown to actively transport quercetin out of the brain endothelial cells, thereby limiting its accumulation in the central nervous system. drugbank.com Other studies in mouse models have suggested that quercetin can protect the integrity of the BBB under pathological conditions like traumatic brain injury and meningitis, which implies a direct or indirect interaction at the BBB. nih.govnih.govmdpi.com

Metabolic Fate of this compound in Animal Models

Once this compound is hydrolyzed to its aglycone in the intestine, it undergoes extensive first-pass metabolism, primarily in the intestinal cells and subsequently in the liver. nih.govnih.gov Very little, if any, free quercetin aglycone is found in systemic circulation. nih.gov

In the enterocytes, the quercetin aglycone is rapidly conjugated to form glucuronides and sulfates through the action of phase II enzymes like UDP-glucuronosyltransferases and sulfotransferases. nih.gov O-methylation by catechol-O-methyltransferase can also occur. nih.gov Studies in rats have shown that the gut is the primary site of metabolism, accounting for approximately 93.3% of the metabolic activity, with the liver playing a smaller role (around 3.1%). nih.gov

Glucuronidation and Sulfation Pathways

Upon absorption, this compound is subject to rapid and extensive metabolism. Preclinical studies in rats demonstrate that the original glycoside form is quickly metabolized, and the absorbed radioactivity from labeled this compound is found predominantly in the form of various conjugates researchgate.net. The primary metabolic pathways involved are glucuronidation and sulfation, which are Phase II detoxification processes aimed at increasing the water solubility of the compound to facilitate its excretion researchgate.netnih.gov.

In a pivotal study using radiolabeled [2-¹⁴C]quercetin-4'-glucoside in rats, it was observed that within two hours of administration, the parent compound was completely metabolized researchgate.net. Analysis of plasma, liver, and kidney tissues revealed a complex profile of more than 20 different metabolites researchgate.net. These were identified as methylated, glucuronated, and/or sulfated conjugates of the quercetin aglycone researchgate.net. This indicates that an initial deglycosylation step is required to liberate the quercetin aglycone before it can be conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) researchgate.netresearchgate.net.

Five hours post-ingestion, the metabolite profile shifts, with quercetin diglucuronides being the main metabolites in the gut, liver, and kidneys, while glucuronyl sulfates of methylated quercetin were predominant in the plasma researchgate.net. This complex pattern of conjugation highlights the sequential and overlapping nature of Phase II metabolism in handling quercetin derived from its 4'-o-glucoside form. Systemic studies in mouse liver fractions have shown that glucuronidation and sulfation exhibit different positional preferences on the flavonoid structure; glucuronidation tends to favor the 7-OH and 3-OH positions, whereas sulfation shows a preference for the 4'-OH position nih.gov.

| Tissue | Predominant Metabolite Class |

|---|---|

| Plasma | Glucuronyl Sulfates of Methylated Quercetin |

| Gut | Quercetin Diglucuronides |

| Liver | Quercetin Diglucuronides |

| Kidneys | Quercetin Diglucuronides |

Methylation and Other Phase I/II Transformations (e.g., Isorhamnetin (B1672294), Tamarixetin)

In addition to glucuronidation and sulfation, methylation is a critical metabolic pathway for quercetin. This reaction is catalyzed by catechol-O-methyltransferase (COMT), which methylates one of the hydroxyl groups on the catechol B-ring of the quercetin aglycone. This process results in the formation of isorhamnetin (3'-O-methylquercetin) and, to a lesser extent, tamarixetin (B191864) (4'-O-methylquercetin) wikipedia.orgresearchgate.netnih.gov.

Preclinical research confirms that these methylated metabolites are significant products following the administration of quercetin glycosides. In the rat model study involving radiolabeled this compound, a substantial portion of the metabolites found in plasma were identified as methylated conjugates researchgate.net. Specifically, five hours after administration, the main circulating forms were glucuronyl sulfates of methylated quercetin researchgate.net. This demonstrates that methylation is a key step that occurs in conjunction with other Phase II conjugations. The metabolic sequence likely involves deglycosylation to quercetin, followed by methylation to isorhamnetin, and subsequent glucuronidation and/or sulfation. The presence of these "mixed" conjugates underscores the complexity of flavonoid metabolism in preclinical models.

Interconversion with Other Flavonoids and Their Metabolites

The metabolism of this compound involves a dynamic interplay and interconversion between the parent glycoside, its aglycone, and various conjugated metabolites. Studies in rats have shown that a mutual transformation exists between quercetin and its glucuronide conjugates researchgate.net. For instance, after oral administration of quercetin-3-O-β-D-glucuronide, the quercetin aglycone can be detected in the plasma, suggesting in vivo hydrolysis by enzymes like β-glucuronidase nih.govresearchgate.net. Conversely, administration of the aglycone leads to the appearance of its glucuronidated forms in circulation researchgate.netnih.gov.

This principle of interconversion applies to this compound as well. The initial metabolic step is the hydrolysis of the glycosidic bond, releasing the quercetin aglycone. This aglycone then enters a systemic pool where it becomes a substrate for various conjugating enzymes (UGTs, SULTs, COMT) primarily in the gastrointestinal tract and liver researchgate.netnih.gov. The resulting metabolites, such as quercetin glucuronides, sulfates, and methylated forms, can circulate and potentially be deconjugated back to the aglycone in specific tissues, acting as a precursor for other metabolic forms nih.gov. This metabolic cycling means that the administration of a single glycoside like this compound gives rise to a wide array of circulating metabolites, each with its own pharmacokinetic profile.

Excretion Pathways and Elimination Kinetics in Animal Models (e.g., Urinary and Fecal Excretion)

The elimination of this compound and its metabolites occurs through both urinary and fecal routes. The extensive metabolic modifications, particularly glucuronidation and sulfation, are designed to increase the water solubility of the quercetin molecule, thereby facilitating its renal excretion researchgate.net.

Studies on related flavonoid glucosides in mice indicate that renal excretion is typically the dominant path of elimination over fecal excretion for the absorbed portion of the compound nih.gov. A study analyzing the excretion of vitexin-4''-O-glucoside in mice found that after oral administration, cumulative urinary excretion (17.97%) was significantly higher than fecal excretion (6.34%) nih.gov.

While specific excretion data for this compound in preclinical models is limited, a study in humans provides valuable insight into how its metabolites are handled. Following the ingestion of onions, a rich source of this compound, the urinary excretion of the compound was found to be very low, accounting for only 0.2% of the total intake. In contrast, the urinary excretion of its methylated metabolite, isorhamnetin-4'-O-beta-glucoside, was substantially higher at 17.4% of its intake. This suggests that methylation significantly impacts the renal clearance and is a major determinant of the excretion pathway for quercetin metabolites.

| Compound | Urinary Excretion (% of Intake) |

|---|---|

| Quercetin-4'-O-beta-glucoside | 0.2 ± 0.1% |

| Isorhamnetin-4'-O-beta-glucoside | 17.4 ± 8.3% |

Data from a human study, presented to illustrate the differential excretion of quercetin and its methylated metabolite.

Molecular and Cellular Mechanisms of Action of Quercetin 4 O Glucoside

Modulation of Cellular Signaling Pathways

Quercetin (B1663063), the active aglycone of Quercetin-4'-o-glucoside, exerts significant influence over numerous key cellular signaling pathways that regulate inflammation, cell proliferation, apoptosis, and oxidative stress responses.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 pathways, are crucial for translating external stimuli into cellular responses. The modulation of this pathway is a key mechanism of action for quercetin. In studies involving cardiac fibroblasts, quercetin was found to inhibit the phosphorylation of ERK, p38, and JNK that was stimulated by angiotensin-II, indicating its ability to suppress the MAPK pathway activation via Reactive Oxygen Species (ROS). nih.gov Similarly, in hippocampal neuron cells, quercetin pre-treatment significantly inhibited the expression of phosphorylated JNK and p38 induced by okadaic acid, suggesting a neuroprotective role through MAPK pathway inhibition. plos.org Research on hydrogen peroxide-induced stress in mammary epithelial cells showed that quercetin restored the activation of p38 MAPK, ERK, and JNK molecules by phosphorylation. cambridge.org However, in some cancer cells, quercetin's effects can be different; for instance, it was found to induce the p38 MAPK signaling pathway in EGFR mutant lung cancer cells. kosinmedj.org

Table 1: Summary of Quercetin's Interaction with MAPK/ERK Pathway Components Data based on the effects of quercetin, the active metabolite of this compound.

| Cell/Tissue Type | Stimulus | Observed Effect on MAPK Pathway | Reference |

| Cardiac Fibroblasts | Angiotensin-II | Reduced phosphorylation of ERK, p38, JNK | nih.gov |

| HT22 Hippocampal Neurons | Okadaic Acid | Inhibited phosphorylation of JNK and p38 | plos.org |

| Mammary Epithelial Cells | Hydrogen Peroxide | Restored phosphorylation levels of p38, ERK, JNK | cambridge.org |

| EGFR Mutant Lung Cancer Cells | Quercetin treatment | Increased levels of phosphor-p38, decreased phosphor-ERK | kosinmedj.org |

| Breast Carcinoma Cells | TPA | Suppressed activation of the PKCδ/ERK/AP-1 cascade | oup.com |

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that governs cell survival, growth, and metabolism. Quercetin has been shown to modulate this pathway in various contexts. It can promote glucose uptake in cells by increasing the phosphorylation of the PI3K/Akt signaling pathway. mdpi.com In studies on diabetic nephropathy, quercetin was found to prevent renal tubular epithelial cell apoptosis by inhibiting the PI3K/Akt pathway. nih.gov Similarly, in the treatment of psoriasis, quercetin demonstrated an ability to inhibit the PI3K/AKT/GLUT1 signaling pathway. Further research indicates that quercetin's therapeutic effects in mitigating organ damage associated with diabetes may occur through the inhibition of the PI3K/Akt/mTOR pathway, which in turn promotes autophagy. nih.gov

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a primary regulator of inflammatory responses. Both quercetin and its glucosides have been reported to suppress the NF-κB signaling pathway. nih.govfrontiersin.org By inhibiting this pathway, quercetin can reduce the expression of inflammatory mediators. mdpi.com For example, it can suppress the phosphorylation of the inhibitor of NF-κB (IκB) and subsequent translocation of NF-κB to the nucleus. mdpi.com This action leads to a downregulation in the gene expression of inflammation-inducing enzymes like cyclooxygenase-2 (COX-2) and inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary regulator of cellular resistance to oxidative stress. Quercetin is a known activator of this protective pathway. nih.govmdpi.com By modulating the Nrf2 pathway, quercetin can counteract oxidative stress and inflammation. nih.gov The activation of Nrf2 by quercetin has been observed to protect against oxidative stress in various preclinical models of disease. researchgate.net For instance, in neurological disorder models, quercetin triggers the Nrf2 pathway, which reduces neuroinflammation and oxidative damage. nih.gov In mammary epithelial cells, the protective effect of quercetin against oxidative stress was found to be mediated via both MAPK and Nrf2 pathways. cambridge.org

Table 2: Overview of Quercetin's Modulation of Key Signaling Pathways Effects are attributed to quercetin, the aglycone metabolite of this compound.

| Signaling Pathway | General Effect of Quercetin | Cellular Outcome | References |

| PI3K/Akt | Context-dependent inhibition or activation | Regulation of cell survival, apoptosis, and metabolism | mdpi.comnih.govnih.gov |

| NF-κB | Inhibition | Decreased expression of pro-inflammatory enzymes and cytokines | nih.govfrontiersin.orgmdpi.com |

| Nrf2/ARE | Activation | Enhanced antioxidant defense and reduced oxidative stress | nih.govresearchgate.netnih.gov |

Interaction with Enzyme Systems

Quercetin's biological effects are also mediated by its direct interaction with and inhibition of various enzyme systems, particularly protein kinases, which are pivotal in cellular signaling.

Quercetin is recognized for its ability to inhibit a broad spectrum of protein kinases, often by competing with ATP for its binding site on the enzyme. A computational molecular docking study predicted that this compound has a promising binding affinity for ribosomal S6 kinase (RSK2), suggesting it could act as a kinase inhibitor. nih.gov

Extensive research on quercetin has demonstrated its inhibitory action against numerous kinases. Phase I clinical trials provided early evidence for in vivo tyrosine kinase inhibition by quercetin. webmd.com It has been shown to inhibit small-molecule kinases like inositol (B14025) hexakisphosphate kinase (IP6K) and inositol polyphosphate multikinase (IPMK). osti.gov In the context of cancer cell invasion, quercetin was found to suppress the activation of Protein Kinase C (PKC)δ. oup.com While some studies show quercetin has less inhibitory potential towards certain PKC isoforms, it is described as a substantial inhibitor for tyrosine kinases such as Syk, Src, Fyn, and Lyn. nih.gov

Modulation of Phosphodiesterases

Current research literature provides limited specific information on the direct modulation of phosphodiesterases (PDEs) by this compound. However, studies on its aglycone, quercetin, have demonstrated inhibitory effects on these enzymes. For instance, quercetin has been shown to inhibit PDE-5, an enzyme involved in the regulation of vascular smooth muscle tone. Computational modeling suggests that quercetin binds to the active site of PDE-5 in a manner similar to known inhibitors like tadalafil, with polar hydrogen-bonded interactions being dominant. heraldopenaccess.us A study on various quercetin derivatives found that while quercetin itself and some of its methylated ethers showed inhibitory potential against different PDE isozymes, specific data for the 4'-o-glucoside form was not detailed. tmu.edu.tw It is plausible that the lipolytic effects of some flavonoids are linked to their potent PDE inhibition, though not all PDE inhibitors necessarily induce lipolysis.

Influence on Metabolic Enzymes (e.g., MAO-A, Quinone Reductase 2 (QR2), Glutathione (B108866) S-transferases (GSTs))

This compound has been shown to directly influence the activity of several key metabolic enzymes, playing a role in neurotransmitter metabolism and detoxification pathways.

Monoamine Oxidase-A (MAO-A): this compound has been identified as the compound responsible for the anti-depressant-like effects of onion extracts, acting, in part, by inhibiting MAO-A activity. nih.govnih.gov In studies involving mice subjected to unpredictable chronic mild stress, treatment with this compound restored brain serotonin (B10506) levels by inhibiting the activity of MAO-A. nih.govnih.gov This inhibitory action on MAO-A, an enzyme that metabolizes monoamine neurotransmitters, is a key mechanism linked to its neurobehavioral effects. nih.govresearchgate.net

Quinone Reductase 2 (QR2): this compound has demonstrated a notable ability to induce the activity of NAD(P)H:quinone reductase (QR), a phase II detoxification enzyme. In a comparative study of various quercetin glycosides, this compound was the only glycoside capable of inducing QR activity in mouse hepatoma Hepa1c1c7 cells. The aglycone, quercetin, was the most potent inducer, but the 4'-glycosylation did not abolish this activity, unlike 3-glycosylation which rendered the molecule inactive in this assay.

Glutathione S-transferases (GSTs): Research has established this compound as a physiological inhibitor of dominant Glutathione S-transferases in onion bulbs. It exhibits strong inhibitory effects on specific GST isoforms. The high concentration of this compound within the onion bulb, combined with its potent enzymatic inhibition, underscores its significant role in regulating GST activity.

Table 1: Inhibitory Effects of this compound on Glutathione S-transferase (GST) Isoforms

| GST Isoform | 50% Inhibitory Concentration (IC50) |

|---|---|

| GSTc | 9.5 µM |

| GSTd | 7.5 µM |

| AcGSTF1 | 11.2 µM |

Receptor Binding and Ligand Activity (e.g., Nucleolin in Breast Cancer Cells)

This compound demonstrates specific binding activity with cellular proteins, such as nucleolin, which is overexpressed in various cancers, including breast cancer. In-silico molecular docking and simulation studies have elucidated a potential mechanism of interaction between this compound and nucleolin. These studies identified a strong binding affinity, suggesting it could be an effective molecule for targeting nucleolin in the context of breast cancer therapy.

Table 2: Binding Affinity of Quercetin Derivatives to Nucleolin

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -63.653 |

| Quercetin | -46.9 |

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are a target for various bioactive compounds. The influence of this compound on mitochondrial function is not as extensively studied as its aglycone. Research on quercetin and other related glycosides has shown that they can impact mitochondrial respiration and biogenesis.

Quercetin has been observed to uncouple mitochondrial respiration, increasing the State 2 (non-phosphorylating) respiration rate in kidney mitochondria. mdpi.com It can also affect the ADP-stimulated (State 3) respiration rate, with stimulatory effects at low concentrations and inhibitory effects at higher concentrations. mdpi.com Furthermore, quercetin can decrease the production of mitochondrial hydrogen peroxide, indicating an effect on the electron transport chain. mdpi.com

Impact on Mitochondrial Respiration

Direct experimental evidence detailing the specific impact of this compound on mitochondrial respiration is limited in the current scientific literature. Most research in this area has focused on its aglycone, quercetin, or other quercetin glycosides.

Studies on other quercetin glycosides, such as isoquercitrin (B50326) and rutin (B1680289), have shown they can uncouple kidney mitochondrial respiration by increasing the State 2 respiration rate. nih.gov For instance, isoquercitrin at a concentration of 3 nM increased the State 2 respiration rate by 18%. nih.gov Quercetin itself has been shown to have varied effects, with low concentrations (3–48 nM) stimulating the ADP-stimulated (State 3) respiration rate in kidney mitochondria, while higher concentrations (10 µM) can be inhibitory. nih.govnih.gov These findings suggest that the presence and position of the sugar moiety can significantly influence the compound's effect on mitochondrial function. nih.gov However, without direct studies on this compound, its precise effects on the different states of mitochondrial respiration remain to be elucidated.

Regulation of Mitochondrial Biogenesis

Similar to its impact on mitochondrial respiration, the direct role of this compound in the regulation of mitochondrial biogenesis has not been extensively investigated. The majority of available research has been conducted on quercetin.

Quercetin has been demonstrated to induce the expression of key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (TFAM). nih.govnih.gov This upregulation of transcription factors leads to an increase in mitochondrial DNA (mtDNA) and the synthesis of mitochondrial proteins, such as those forming the respiratory complexes. nih.govnih.gov The mechanism for quercetin-induced mitochondrial biogenesis is thought to involve the activation of the heme oxygenase-1 (HO-1)/carbon monoxide (CO) system. nih.govnih.gov

While it is plausible that this compound could exert similar effects following cellular uptake and enzymatic deglycosylation to its aglycone form, direct evidence from studies using this compound is currently lacking. Future research is needed to determine if this compound itself can directly initiate the signaling cascades that lead to mitochondrial biogenesis.

Membrane Interaction and Permeability

The interaction of this compound with cellular membranes and its subsequent permeability is a more thoroughly researched area. Studies indicate that its glycosidic form significantly influences its transport and interaction with lipid bilayers compared to its aglycone, quercetin.

Cellular Uptake and Transport:

A primary mechanism for the cellular uptake of this compound from the intestine is via the sodium-dependent glucose transporter 1 (SGLT1). nih.govresearchgate.net This active transport mechanism allows the glycoside to be absorbed across the apical membrane of enterocytes. nih.govresearchgate.net The involvement of SGLT1 in the transport of this compound has been demonstrated in studies using Caco-2 cells and SGLT1-transfected Chinese hamster ovary cells. nih.govresearchgate.net The uptake via SGLT1 is sodium-dependent and can be inhibited by glucose and phloridzin, a known SGLT1 inhibitor. nih.govresearchgate.net Additionally, this compound has been shown to competitively inhibit Na-dependent glucose uptake. nih.gov

Once inside the cell, this compound may be subject to efflux by multidrug resistance-associated protein-2 (MRP2), which can limit its intracellular accumulation. nih.govresearchgate.net

Interaction with Lipid Bilayers:

The biophysical interaction of this compound with lipid membranes differs from that of quercetin. Due to the presence of the hydrophilic glucose moiety, this compound tends to adsorb onto the membrane surface. nih.gov This is in contrast to the more lipophilic quercetin, which tends to localize at the interface between the polar head groups and the hydrophobic core of the bilayer. nih.gov

Despite this surface adsorption, this compound can still influence the electrical properties of the membrane by forming conductive units, or "pores." nih.gov In a model membrane composed of DOPS:DOPE:POPC, the conductive unit diameter for this compound was determined to be approximately 2.7 nm. nih.gov This interaction suggests that even without deep penetration into the lipid bilayer, this compound can alter membrane permeability. nih.gov

Interactive Data Tables

Table 1: Cellular Uptake of this compound

| Cell Line | Transporter | Key Findings | Reference |

| Caco-2 | SGLT1, MRP2 | Transported by SGLT1; effluxed by MRP2. Uptake is sodium-dependent and inhibited by glucose and phloridzin. | nih.gov, researchgate.net |

| SGLT1-transfected CHO | SGLT1 | Uptake of this compound was greater than in parental cells, confirming SGLT1 as a transporter. | nih.gov, researchgate.net |

Table 2: Biophysical Interaction of this compound with a Model Lipid Bilayer (DOPS:DOPE:POPC)

| Compound | Proposed Location in Bilayer | Conductive Unit Diameter | Reference |

| This compound | Adsorbed on the membrane surface | ~2.7 nm | nih.gov |

| Quercetin (aglycone) | Interface between polar head groups and hydrophobic core | ~2.8 nm | nih.gov |

Biological Activities of Quercetin 4 O Glucoside in Preclinical and in Vitro Systems

Antioxidant and Free Radical Scavenging Activity

The antioxidant capacity of Quercetin-4'-o-glucoside is a central aspect of its bioactivity. This is attributed to its molecular structure, which enables it to donate hydrogen atoms or electrons to neutralize reactive free radicals. Its efficacy has been evaluated through direct chemical assays and in biological models of oxidative stress.

This compound has demonstrated notable efficacy in various direct radical scavenging assays. These chemical tests measure the intrinsic ability of a compound to neutralize specific free radicals. Theoretical calculations based on density functional theory (DFT) predict that in solvent phases, which mimic in vitro assay conditions, the antioxidant capacity of this compound is higher than that of its parent aglycone, quercetin (B1663063), and several other quercetin glucosides.

Studies have quantified this activity, with one report identifying the IC₅₀ value of this compound (Spiraeoside) against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical as 28.51 µg/mL. nih.govnih.gov In the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, it showed even greater potency with an IC₅₀ value of 7.48 µg/mL. nih.gov Its reducing potential has also been measured using the Ferric Reducing Antioxidant Power (FRAP) assay, where it exhibited a reducing ability of 0.80 Trolox equivalents. nih.gov However, other research comparing quercetin to its glycosides found that the aglycone possessed a stronger antioxidant capacity in both ABTS and FRAP assays, indicating that the specific assay conditions can influence the outcome.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀: 28.51 µg/mL | nih.govnih.gov |

| ABTS Radical Scavenging | IC₅₀: 7.48 µg/mL | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | 0.80 Trolox Equivalents | nih.gov |

Beyond direct radical scavenging, this compound can influence the body's own antioxidant defense mechanisms. It has been shown to preserve human cardiomyocytes by activating the PI3K/Akt/Nrf2 signaling pathway. nih.gov The transcription factor Nrf2 is a critical regulator of the antioxidant response, controlling the expression of numerous protective genes, including those for enzymes like glutathione (B108866) S-transferases, Superoxide Dismutase (SOD), and Catalase. The activation of this pathway suggests that this compound can bolster cellular defenses against oxidative stress by upregulating the production of these key endogenous antioxidant enzymes. Its aglycone, quercetin, is also known to regulate glutathione levels and enhance the activity of SOD and catalase. researchgate.net

The ability of this compound to modulate endogenous antioxidant systems translates into protective effects in cellular and animal models of oxidative damage. It has been demonstrated to protect human cardiomyocytes from high glucose-induced oxidative stress, cell injury, and apoptosis. researchgate.net This protective effect highlights its potential to counteract the cellular damage associated with conditions like diabetic cardiomyopathy. researchgate.net In a similar context, studies on quercetin and its various glycosides have shown they can decrease the mitochondrial production of hydrogen peroxide, a key reactive oxygen species (ROS), thereby mitigating oxidative stress at a subcellular level. mdpi.com

Anti-inflammatory Efficacy in Animal Models and Cell Lines

This compound exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant activities. nih.gov Inflammation and oxidative stress are often intertwined, with each process capable of inducing and amplifying the other. The compound has been shown to interfere with key inflammatory pathways and reduce the production of inflammatory mediators.

Research indicates that this compound can attenuate inflammatory responses by suppressing the production of pro-inflammatory cytokines. nih.gov Studies have shown it can suppress phospholipase C-γ-mediated signaling, which is a crucial step in preventing mast cell activation and subsequent IgE-mediated allergic reactions. nih.gov While direct studies detailing the inhibition of specific cytokines by this compound are emerging, extensive research on its aglycone, quercetin, provides strong evidence for its mechanism. Quercetin has been shown to dose-dependently decrease the mRNA and protein levels of key pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in various cell models, such as in IL-1β-stimulated human retinal pigment epithelial cells and lipopolysaccharide (LPS)-stimulated human gingival fibroblasts. nih.govresearchgate.netnih.gov This inhibition is often achieved by blocking the activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.govresearchgate.net

This compound also exerts its anti-inflammatory effects by modulating the activity of enzymes that produce inflammatory mediators. researchgate.net Evidence points to its ability to inhibit key inflammatory enzymes. researchgate.net Studies on other quercetin glycosides, such as Quercetin-7-O-glucopyranoside, have shown potent inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. researchgate.net The parent compound, quercetin, is a well-documented inhibitor of both COX and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netdrugbank.comnih.gov By inhibiting iNOS and COX-2 expression, quercetin and its derivatives effectively reduce the production of nitric oxide (NO) and Prostaglandin E2 (PGE2), two potent inflammatory mediators. drugbank.comnih.gov

Reduction of Inflammatory Cell Infiltration in Animal Tissues

Quercetin, the aglycone of this compound, has demonstrated the ability to reduce the infiltration of inflammatory cells in various animal tissues. In a rat model of spinal cord injury, administration of quercetin led to a significant decrease in the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, in both spinal cord tissue and serum. nih.gov This treatment also resulted in a lower prevalence of ED-1 and MPO-positive cells, further confirming attenuated recruitment of inflammatory cells to the injury site. nih.gov

Studies on wound healing in animal models have also shown that quercetin treatment significantly reduces the distribution of inflammatory cells in wound tissues. nih.gov This effect is associated with a decrease in pro-inflammatory factors and an increase in anti-inflammatory factors, suggesting a shift in macrophage polarization from the pro-inflammatory M1 type to the anti-inflammatory M2 type. nih.gov In models of acute lung injury, quercetin administration has been shown to reduce lung tissue inflammation and improve histological architecture in a dose-dependent manner. ekb.eg This improvement is attributed to its antioxidant effects, which protect against cell damage and reduce the synthesis of pro-inflammatory cytokines and chemokines. ekb.eg

| Animal Model | Tissue | Key Findings | Reference |

|---|---|---|---|

| Spinal Cord Compression Injury (Rat) | Spinal Cord, Serum | Significantly decreased myeloperoxidase (MPO) activity; Lower prevalence of ED-1 and MPO positive cells. | nih.gov |

| Cutaneous Wound (Rat/Mouse) | Wound Tissue | Significant reduction in the distribution of inflammatory cells. | nih.gov |

| Acute Lung Injury (Rat) | Lung | Reduced interstitial inflammatory cellular infiltrations in a dose-dependent manner. | ekb.eg |

Anti-cancer Potential in Cell Lines and Xenograft Models

This compound and its aglycone, quercetin, have been investigated for their anti-cancer properties in a variety of cancer cell lines and xenograft models. The compound exerts its effects through multiple mechanisms, including the induction of programmed cell death, halting the cell cycle, and inhibiting the processes of cell growth, spread, and new blood vessel formation.

Quercetin has been shown to induce apoptosis and cause cell cycle arrest in several cancer cell models. In human colorectal cancer HT29 cells, quercetin treatment inhibited cell proliferation and induced apoptosis. nih.gov It also caused G2/M phase arrest in the cell cycle. nih.gov Similarly, in triple-negative breast cancer cells, quercetin was found to reduce cell viability by increasing apoptosis and inhibiting cell cycle progression at the S and G2/M phases. kjpp.net The pro-apoptotic activity in ovarian cancer cells was observed through the activation of caspases-3 and -9 and modulation of Bcl-2 family proteins. amazonaws.com In breast cancer T47D cells and their corresponding cancer stem cells, quercetin, both alone and in combination with doxorubicin, induced apoptosis and G2/M arrest. nih.govwaocp.org

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| HT29 (Colorectal Cancer) | Induction of apoptosis, G2/M arrest | Not specified | nih.gov |

| Triple-Negative Breast Cancer Cells | Induction of apoptosis, S and G2/M arrest | Modulation of Foxo3a activity, increased FasL mRNA expression | kjpp.net |

| A2780S (Ovarian Cancer) | Pro-apoptotic activity | Activated caspase-3 and -9, reduced MCL-1 and Bcl-2, increased Bax | amazonaws.com |

| T47D (Breast Cancer) | Induction of apoptosis, G2/M arrest | Not specified | nih.govwaocp.org |

The anti-proliferative and anti-metastatic effects of quercetin have been documented across various cancer types. In metastatic osteosarcoma cells, quercetin was found to reduce cell viability, adhesion, invasion, and migration. nih.gov Studies on hepatocellular carcinoma (HCC) cells that rely on aerobic glycolysis showed that quercetin inhibited proliferation by decreasing the levels of hexokinase-2 (HK2) and suppressing the AKT/mTOR pathway. semanticscholar.org In breast carcinoma cells, quercetin has been shown to inhibit tumor invasion by suppressing pathways that lead to the activation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for metastasis. oup.com Furthermore, in a xenograft mouse model using breast cancer stem cells, quercetin treatment was found to reduce cell viability and metastatic properties. mdpi.com

| Cancer Type/Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| Metastatic Osteosarcoma | Reduced cell viability, adhesion, invasion, and migration | Inhibition of parathyroid hormone receptor 1 (PTHR1) | nih.gov |

| Hepatocellular Carcinoma (Glycolysis-Addicted) | Inhibited proliferation | Reduced hexokinase-2 (HK2) and suppressed Akt-mTOR pathway | semanticscholar.org |

| Breast Carcinoma | Inhibited tumor invasion | Suppressed PKCδ/ERK/AP-1-dependent matrix metalloproteinase-9 (MMP-9) activation | oup.com |

| Breast Cancer Stem Cells (Xenograft) | Reduced cell viability and metastatic properties | Decreased protein levels of PI3K, AKT, and mTOR | mdpi.com |

This compound, specifically referred to as Quercetin-4'-O-β-D-glucopyranoside (QODG), has been identified as an inhibitor of angiogenesis, the formation of new blood vessels that is critical for tumor growth. nih.gov In studies using both human umbilical vein endothelial cells (HUVECs) in vitro and zebrafish in vivo, QODG was shown to inhibit angiogenesis by suppressing the VEGF-induced phosphorylation of VEGFR2. nih.govnih.gov This inhibition of the VEGFR2-mediated signaling pathway involves several key kinases and also leads to the induction of apoptosis in endothelial cells. nih.govnih.gov This compound acts as a potent VEGFR2 kinase inhibitor, highlighting a direct mechanism for its anti-angiogenic activity. nih.gov

| Model System | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of angiogenesis, induction of apoptosis | Suppression of VEGF-induced phosphorylation of VEGFR2; Inhibition of VEGFR2-mediated signaling involving c-Src, FAK, ERK, AKT, mTOR, and S6K | nih.govnih.gov |

| Zebrafish (in vivo) | Inhibition of angiogenesis | Suppression of VEGFR2-mediated signaling | nih.govnih.gov |

Neuroprotective and Anti-depressant Effects in Preclinical Models

This compound has demonstrated notable neuroprotective and antidepressant-like effects in animal studies. These activities are linked to its ability to counteract neuronal damage and apoptosis, key factors in neurodegenerative diseases and depression.

In a mouse model of unpredictable chronic mild stress (UCMS), this compound isolated from Allium cepa showed significant antidepressant-like effects. nih.govtandfonline.com Treatment with this compound improved behavioral anomalies and restored brain biochemical parameters, including oxidative stress, MAO-A activity, and serotonin (B10506) levels. nih.govtandfonline.comtandfonline.com The mechanism is believed to involve the prevention of brain oxidative stress and the restoration of serotonin levels by inhibiting MAO-A activity. nih.govtandfonline.comresearchgate.net

The aglycone, quercetin, has also been shown to exert neuroprotective effects by protecting neuronal cells from oxidative stress and preventing hippocampal apoptosis. mdpi.com In mouse models of Alzheimer's disease, quercetin treatment attenuated neuronal damage, as observed by the more regular arrangement of hippocampal neurons and an increased number of Nissl-positive bodies. nih.gov It also significantly decreased the expression of apoptotic proteins in the hippocampus. nih.gov The neuroprotective mechanisms of quercetin include the regulation of apoptotic pathways through the modulation of Bcl-2 family proteins, decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2. frontiersin.org

| Compound | Animal Model | Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| This compound | Unpredictable Chronic Mild Stress (Mouse) | Antidepressant-like effects, improved behavior | Prevention of brain oxidative stress, restoration of serotonin levels via MAO-A inhibition | nih.govtandfonline.comtandfonline.com |

| Quercetin | APP/PS1 Transgenic AD Mice | Attenuated neuronal damage and apoptosis | Decreased apoptotic protein expression | nih.gov |

| Quercetin | General Neuroprotection Models | Prevention of neuronal death | Decreased Bax expression, increased Bcl-2 expression | frontiersin.org |

Improvement of Cognitive Function in Animal Models

Table 1: Effects of this compound on Cognitive and Behavioral Parameters in Animal Models

| Animal Model | Test/Assay | Key Finding | Reference |

|---|---|---|---|

| Mice (UCMS) | Forced Swim Test (FST) | Reduced immobility time | mdpi.com |

| Mice (UCMS) | Sucrose Preference Test (SPT) | Improved anhedonia-like behavior | mdpi.com |

Neuroinflammation Mitigation and Monoamine Regulation

The mechanism behind the cognitive and behavioral effects of this compound is linked to its ability to modulate neuroinflammation and regulate key neurotransmitter systems. In mice subjected to unpredictable chronic mild stress, the antidepressant-like effects of QG were associated with the prevention of brain oxidative stress. mdpi.com Oxidative stress is a key driver of neuroinflammation, and by mitigating it, QG helps protect neuronal integrity and function.

A primary mechanism identified is the regulation of monoamine neurotransmitters. Research has shown that this compound can restore brain serotonin (5-HT) levels. mdpi.com This is achieved, at least in part, through the inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamines like serotonin. mdpi.com By inhibiting MAO-A activity, QG increases the availability of serotonin in the brain, a critical factor in mood regulation and cognitive function. mdpi.com These findings indicate that the neuroprotective effects of QG are mediated through a combination of antioxidant action and direct modulation of the serotonergic system. nih.gov

Table 2: Mechanistic Actions of this compound on Neuroinflammation and Monoamine Systems

| Target/Parameter | Animal Model/System | Effect | Reference |

|---|---|---|---|

| Brain Oxidative Stress | Mice (UCMS) | Prevented oxidative stress | mdpi.com |

| Monoamine Oxidase-A (MAO-A) | Mice (UCMS) | Inhibited MAO-A activity | mdpi.com |

| Brain Serotonin (5-HT) Levels | Mice (UCMS) | Restored serotonin levels | mdpi.com |

Cardioprotective and Vascular Effects in Animal Models

This compound and other related quercetin glycosides have been investigated for their beneficial effects on the cardiovascular system in various preclinical models. These compounds act as food-derived anti-atherogenic factors through multiple mechanisms, including antioxidant and anti-inflammatory effects. researchgate.netacademicjournals.org

This compound has been shown to directly modulate endothelial cell function, a key aspect of vascular health. In in vitro studies using human umbilical vein endothelial cells (HUVECs) and in vivo studies with zebrafish, this compound demonstrated significant anti-angiogenic properties. nih.gov It inhibits the formation of new blood vessels by suppressing the VEGF-induced phosphorylation of VEGFR2 (Vascular Endothelial Growth Factor Receptor-2). nih.gov This action blocks the downstream VEGFR2-mediated signaling pathway, which involves key kinases such as ERK and AKT, thereby inhibiting endothelial cell proliferation and migration. nih.gov

Extensive studies in experimental animal models have highlighted the anti-atherosclerotic effects of dietary quercetin glycosides. researchgate.netacademicjournals.org These compounds are believed to protect against atherosclerosis by interfering with multiple pathways involved in the disease's progression. nih.gov The primary mechanisms include exerting antioxidant and anti-inflammatory effects, which mitigates endothelial damage, and lowering plasma low-density lipoprotein (LDL) cholesterol levels. researchgate.netacademicjournals.org While much of the research focuses on the broader class of quercetin glycosides, these findings provide a strong indication of the potential anti-atherosclerotic activity of this compound as a member of this class.

While direct studies on the effect of oral this compound on blood pressure are limited, research on its metabolites provides mechanistic insight. Quercetin is rapidly metabolized into conjugated forms, such as quercetin-3-O-glucuronide (Q3GA), after ingestion. Studies in spontaneously hypertensive rats (SHR) have shown that these conjugated metabolites can lower blood pressure when administered intravenously. The blood pressure-lowering effect is believed to occur via deconjugation, where the metabolites are converted back to the active aglycone form (quercetin) at the target tissue, suggesting that quercetin glycosides may act as precursors to bioactive compounds that regulate vascular tone and reduce blood pressure.

Anti-diabetic and Metabolic Syndrome Mitigation in Animal Models

The potential of this compound (Spiraeoside) in mitigating diabetes and metabolic syndrome has been explored primarily through in vitro studies and research on closely related isomers. In vitro enzyme inhibition assays have demonstrated that Spiraeoside (B190383) possesses effective anti-diabetic activity by inhibiting α-glycosidase, an enzyme involved in carbohydrate digestion. This suggests a potential mechanism for controlling postprandial hyperglycemia.

While direct in vivo studies on this compound are scarce, research on the related compound quercetin-3-O-glucoside has shown beneficial effects in a sucrose-fed rat model. In that study, the glucoside improved insulin (B600854) sensitivity and lowered plasma total cholesterol, indicating a positive impact on metabolic parameters. Although this is a different isomer, it supports the potential for quercetin glucosides to address features of metabolic syndrome.

Table 3: Anti-diabetic and Metabolic Effects of this compound and Related Compounds

| Compound | Model/System | Key Finding | Reference |

|---|---|---|---|

| This compound (Spiraeoside) | In vitro enzyme assay | Inhibited α-glycosidase activity (IC50: 29.17 mM) |

Insulin Sensitivity Enhancement

Current preclinical and in vitro research on the direct effects of this compound on insulin sensitivity is limited. The majority of studies have focused on its aglycone form, quercetin. Quercetin has been investigated for its potential to counteract insulin resistance through various mechanisms, including the modulation of oxidative stress and improvement of endothelial function karger.com. In cellular models, quercetin has been shown to improve insulin signaling. For instance, in a non-alcoholic fatty liver disease (NAFLD) cell model using FFA- and insulin-induced HepG2 cells, quercetin treatment was found to enhance the phosphorylation of the insulin receptor β-subunit (IRβ) and insulin receptor substrate 1 (IRS1), suggesting an improvement in insulin signal transduction spandidos-publications.comresearchgate.net. Studies on quercetin also indicate it may potentiate insulin secretion from pancreatic β-cells nih.gov.

While these findings for quercetin are promising, further research is required to specifically determine if this compound itself, or its metabolites, directly enhances insulin sensitivity in peripheral tissues like muscle, adipose, and liver cells.

Glucose Uptake Modulation

This compound has been specifically identified as a modulator of intestinal glucose transport. In vitro studies have demonstrated that it interacts directly with the sodium-dependent glucose transporter 1 (SGLT1), which is located in the apical membrane of enterocytes nih.gov.

Research using Caco-2 cells and SGLT1-transfected Chinese hamster ovary cells (G6D3 cells) confirmed that this compound is a substrate for SGLT1 nih.govresearchgate.net. Its uptake into these cells was shown to be sodium-dependent and was inhibited by the SGLT1 inhibitor phloridzin, as well as by high concentrations of glucose nih.govresearchgate.net. Furthermore, experiments with brush-border-membrane vesicles (BBMV) from pig jejunum showed that this compound can inhibit Na+-dependent glucose uptake, suggesting a competitive interaction with SGLT1 nih.govcambridge.org. This interaction indicates that the compound can modulate the intestinal absorption of glucose.

Table 1: In Vitro Studies on the Interaction of this compound with SGLT1

| Cell/System Model | Key Finding | Reference |

|---|---|---|

| Caco-2 cells & SGLT1-transfected CHO cells | Demonstrated that this compound is transported by SGLT1. | nih.gov |

| Caco-2 cells & G6D3 cells | Uptake was sodium-dependent and inhibited by 30 mM glucose and 0.5 mM phloridzin. | nih.govresearchgate.net |

Lipid Metabolism Regulation

Specific research on the role of this compound in lipid metabolism is not extensive, with most studies focusing on the aglycone, quercetin. However, one study evaluated the antioxidant activity of quercetin glucosides on iron-ion-induced lipid peroxidation in the rat gastrointestinal mucosa. The results indicated that this compound inhibits lipid peroxidation significantly more effectively than the Quercetin-3-O-glucoside derivative nih.gov.

Studies on quercetin have shown more extensive effects on lipid metabolism. In animal models, quercetin intake has been associated with lower levels of circulating triglycerides and specific fatty acids, potentially through the upregulation of genes involved in hepatic lipid metabolism, particularly ω-oxidation plos.org. In vitro, quercetin has been observed to reduce lipid accumulation in a cell model of NAFLD by downregulating the expression of key genes involved in lipogenesis, such as sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS) spandidos-publications.commdpi.com. While these findings suggest a potential role for quercetin derivatives in lipid regulation, direct evidence for this compound in modulating pathways beyond lipid peroxidation requires further investigation.

Immunomodulatory Activities

T-cell and B-cell Regulation

Direct studies investigating the specific effects of this compound on T-cell and B-cell function are scarce. The available in vitro research has been conducted primarily on its aglycone, quercetin.

Quercetin has been shown to inhibit the activation and proliferation of normal T-lymphocytes. Studies on peripheral blood mononuclear cells (PBMCs) demonstrated that quercetin could prevent proliferation induced by phytohemagglutinin (PHA) and suppress the upregulation of activation markers nih.govresearchgate.net. The effect of quercetin on B-lymphocytes appears to be concentration-dependent. In vitro studies on B-lymphocytes from the spleen of Microtus fortis voles showed that low concentrations of quercetin (below 2.5 µmol/mL) significantly increased proliferative activity, whereas higher concentrations (above 15 µmol/mL) led to a significant reduction in proliferation nih.gov. These findings highlight the immunomodulatory potential of the quercetin structure, but further studies are needed to elucidate the specific role of the 4'-o-glucoside moiety in regulating lymphocyte function.

Macrophage Polarization

Research on the direct impact of this compound on macrophage polarization is limited; however, extensive in vitro studies have been performed on quercetin. Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. Quercetin has demonstrated a consistent ability to modulate this process.

In various in vitro models using macrophage cell lines (like RAW264.7) and primary macrophages, quercetin has been shown to suppress M1 polarization induced by stimuli such as lipopolysaccharide (LPS) nih.govfrontiersin.org. This is evidenced by a significant reduction in the expression of M1 markers and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) frontiersin.orgnih.gov. Conversely, some studies indicate that quercetin can promote the polarization of macrophages towards the M2 phenotype, characterized by increased expression of the M2 marker IL-10 nih.govnih.gov. These effects suggest that the quercetin backbone plays a role in shifting the balance from a pro-inflammatory to an anti-inflammatory macrophage state, although the specific contribution of the glucoside at the 4' position remains to be clarified.

Table 2: Effects of Quercetin (Aglycone) on Macrophage Polarization in Vitro

| Cell Model | Stimulant | Effect of Quercetin | Key Markers Modulated | Reference |

|---|---|---|---|---|

| RAW264.7 cells | LPS | Inhibition of M1 polarization | Decreased TNF-α, IL-1β, IL-6, NOS2 | frontiersin.org |

| Mouse Macrophages & Microglia | LPS | Attenuation of M1 markers | Decreased IL-1β, TNF-α, IL-6, CCL2, CXCL10 | nih.govnih.gov |

Anti-viral and Anti-bacterial Activities (in vitro and ex vivo)

There is a notable lack of specific in vitro and ex vivo studies detailing the anti-viral and anti-bacterial activities of this compound. The majority of research in this area has been conducted on the aglycone quercetin or other glycoside forms.

Quercetin has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. Its mechanisms of action include damaging bacterial cell walls and membranes, inhibiting nucleic acid synthesis, and preventing biofilm formation nih.gov. For example, quercetin has shown inhibitory effects against various strains of Staphylococcus aureus ijeab.commdpi.com.

In terms of antiviral activity, quercetin and its derivatives have been shown to inhibit various viruses. For instance, Quercetin-3-β-O-D-glucoside has demonstrated antiviral activity against Zika virus (ZIKV) and several non-polio enteroviruses in vitro apub.kr. The aglycone, quercetin, has been reported to possess activity against a range of viruses, including enteroviruses and herpesviruses, by interfering with viral replication and protein synthesis nih.govmdpi.com. While these findings are indicative of the potential of the broader quercetin family, specific data, such as minimum inhibitory concentrations (MICs) or 50% inhibitory concentrations (IC50), for this compound against specific viral or bacterial strains are not well-documented in the current scientific literature.

Other Emerging Biological Activities (e.g., Anti-aging, Radioprotective, Bone Health in Animal Models)

Beyond the more extensively studied biological activities of this compound, also known as spiraeoside, emerging research in preclinical and in vitro models suggests its potential therapeutic value in other areas, including anti-aging, radioprotection, and the promotion of bone health. While much of the existing research has focused on its aglycone form, quercetin, preliminary studies on quercetin glycosides and plant extracts rich in this compound provide a foundation for its potential in these emerging fields.

Anti-aging Effects:

The potential anti-aging properties of this compound are primarily linked to its antioxidant and anti-inflammatory activities, which can mitigate cellular damage associated with aging. In vitro studies on extracts from Spiraea salicifolia, a plant known to contain various flavonoids, have demonstrated significant anti-wrinkle effects. These extracts were found to downregulate the expression of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-12 (MMP-12), enzymes that degrade collagen and elastin, respectively, and contribute to the visible signs of skin aging. researchgate.netresearchgate.net Specifically, at a concentration of 100 μg/mL, the S. salicifolia stem extracts reduced MMP-1 expression by 43% and MMP-12 expression by 34%. researchgate.netresearchgate.net While these findings are promising, further research is required to attribute these effects specifically to this compound and to elucidate its direct impact on cellular senescence and other aging-related pathways. casi.orgmdpi.comgowinglife.com

Radioprotective Properties: